molecular formula C18H33N7O7 B12381927 SPRT

SPRT

Cat. No.: B12381927
M. Wt: 459.5 g/mol
InChI Key: UZEXTUUQUDSUCB-BDQGLTCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser-DL-Pro-Arg-aThr-OH is a synthetic tetrapeptide composed of L-serine (Ser), DL-proline (Pro), L-arginine (Arg), and allo-threonine (aThr) residues. Its structural complexity arises from the inclusion of non-natural amino acids (DL-Pro and aThr), which may confer unique biochemical properties compared to canonical peptides.

Properties

Molecular Formula

C18H33N7O7

Molecular Weight

459.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C18H33N7O7/c1-9(27)13(17(31)32)24-14(28)11(4-2-6-22-18(20)21)23-15(29)12-5-3-7-25(12)16(30)10(19)8-26/h9-13,26-27H,2-8,19H2,1H3,(H,23,29)(H,24,28)(H,31,32)(H4,20,21,22)/t9-,10-,11-,12?,13-/m0/s1

InChI Key

UZEXTUUQUDSUCB-BDQGLTCTSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1CCCN1C(=O)[C@H](CO)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-DL-Pro-Arg-aThr-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid support, such as Fmoc Rink amide PS-resin, to sequentially add protected amino acids to the growing peptide chain. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is attached to the resin.

    Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group.

    Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent, such as HATU or DIC-OxymaPure, and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers

Industrial Production Methods

Industrial production of peptides like H-Ser-DL-Pro-Arg-aThr-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase yield and purity. High-performance liquid chromatography (HPLC) is often used for purification .

Chemical Reactions Analysis

Types of Reactions

H-Ser-DL-Pro-Arg-aThr-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield a hydroxylated peptide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

H-Ser-DL-Pro-Arg-aThr-OH has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.

    Industry: Utilized in the development of biomaterials and nanotechnology

Mechanism of Action

The mechanism of action of H-Ser-DL-Pro-Arg-aThr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Contrasts
Compound Key Features Potential Applications
H-Ser-DL-Pro-Arg-aThr-OH Tetrapeptide with DL-Pro and aThr; modified backbone Hypothesized enzyme modulation
H-DL-Pro-OH Single DL-proline residue; simple structure Chemical synthesis intermediate
AC-DL-PRO-OH Acetylated DL-proline derivative Peptide coupling reactions
Other DL-peptides* Variable sequences with DL-amino acids (e.g., Tyr, Ser, Ala) Drug delivery, biomaterials

*Referenced from multi-residue DL-peptide safety data in .

Key Observations :

  • AC-DL-PRO-OH lacks comprehensive hazard data, limiting direct comparisons .
  • The tetrapeptide’s arginine (Arg) and aThr residues may introduce novel interactions (e.g., hydrogen bonding, charge effects) that could amplify or mitigate toxicity compared to simpler analogs.

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